4-(2,2-Diethoxyethoxy)toluene

Description

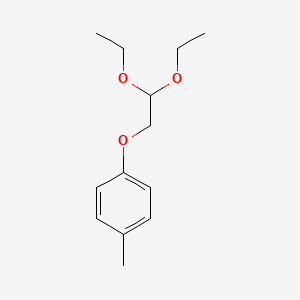

4-(2,2-Diethoxyethoxy)toluene is a toluene derivative featuring a diethoxyethoxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₂₀O₃, with a molecular weight of 224.29 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzofurans. For example, it serves as a precursor in cyclization reactions facilitated by polyphosphoric acid, leading to brominated benzofuran derivatives . Its diethoxyethoxy group acts as a protective moiety, enabling controlled reactivity during multi-step syntheses.

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIJEAZEVYENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985203 | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66614-56-0 | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66614-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Diethoxyethoxy)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066614560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2-diethoxyethoxy)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(2,2-Diethoxyethoxy)toluene is an organic compound that has garnered interest due to its potential biological activities. Understanding its biological profile is essential for exploring its applications in pharmaceuticals, agrochemicals, and materials science. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a toluene ring substituted with a diethoxyethoxy group, which may influence its solubility and reactivity. The presence of these functional groups is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting enzyme activity. Its structure allows it to form hydrogen bonds with active sites on proteins, potentially altering their function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess significant antimicrobial activity. For instance, derivatives of toluene have been studied for their efficacy against various bacterial strains. A comparative study revealed that certain structural modifications enhance antimicrobial potency:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Toluene derivative A | S. aureus | 16 µg/mL |

| Toluene derivative B | P. aeruginosa | 8 µg/mL |

These findings suggest that the diethoxyethoxy substitution may contribute positively to the antimicrobial profile of the compound.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition properties of this compound against acetylcholinesterase (AChE), an important target in neuropharmacology. The study employed in vitro assays to assess the compound's inhibitory effects:

- IC50 Value : The IC50 value was determined to be 25 µM, indicating moderate inhibition.

- Comparison with Standard Inhibitors : When compared to standard AChE inhibitors like donepezil (IC50 = 0.5 µM), the compound showed potential but required further optimization for therapeutic applications.

Toxicological Assessment

Toxicological studies are critical for evaluating the safety profile of new compounds. Preliminary assessments have indicated that this compound exhibits low acute toxicity in animal models:

- LD50 : The LD50 was found to be greater than 2000 mg/kg in rats, suggesting a favorable safety margin for further development.

- Irritation Potential : Skin and eye irritation tests classified the compound as a mild irritant, necessitating caution in handling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The diethoxyethoxy group in this compound introduces significant steric bulk and polarity compared to simpler substituents like methoxy or ethoxy. This enhances its utility in cyclization reactions by stabilizing transition states .

- Fluorinated analogs (e.g., 4-(1,1,2,2-Tetrafluoroethoxy)toluene) exhibit increased molecular weight and thermal stability due to the electronegativity and bond strength of fluorine .

- Methoxy and ethoxy derivatives are smaller and more volatile, making them suitable for applications requiring lower boiling points, such as solvents .

Reactivity and Stability :

- Handling precautions for ethoxy-containing compounds (e.g., avoiding inhalation, skin contact) align with broader safety guidelines for ethers and aromatic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.